Octachlorodibenzothiophene

Description

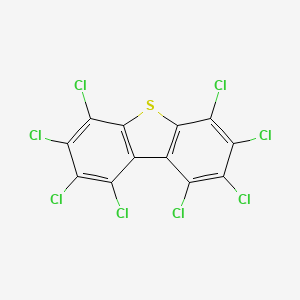

Octachlorodibenzothiophene (C₁₂Cl₈S) is a sulfur-containing polyhalogenated aromatic compound characterized by a central thiophene ring fused with two benzene rings, each substituted with four chlorine atoms. It belongs to the polychlorinated dibenzothiophene (PCDT) family, which shares structural similarities with polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) but differs in the heteroatom (sulfur instead of oxygen) . This compound is primarily formed during industrial processes, such as rubber vulcanization, where pentachlorothiophenol (a key precursor) undergoes thermal degradation or chlorination .

Properties

Molecular Formula |

C12Cl8S |

|---|---|

Molecular Weight |

459.8 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzothiophene |

InChI |

InChI=1S/C12Cl8S/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |

InChI Key |

HCPQUNQDITYIPS-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |

Synonyms |

OCDT cpd octachlorodibenzothiophene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares octachlorodibenzothiophene with analogous chlorinated aromatic compounds:

*Thianthrene contains two fused thiophene rings.

Key Observations :

- Chlorination Patterns : Full chlorination (octa-substitution) increases molecular stability and resistance to degradation compared to heptachlorinated analogs like heptachlorothianthrene .

Environmental Sources and Degradation

- Formation Pathways : this compound arises from industrial chlorination or combustion of sulfur-rich materials (e.g., rubber, PVC), whereas PCDDs/PCDFs predominantly form during waste incineration .

- Degradation Resistance : The sulfur heteroatom in this compound may confer resistance to microbial degradation compared to oxygenated analogs, though comparative studies are sparse .

Notes and Limitations

Data Gaps : Toxicity thresholds, environmental half-lives, and bioaccumulation factors for this compound remain understudied compared to PCDDs/PCDFs.

Synthetic Chemistry : Current methods for this compound synthesis lack scalability, limiting its use in toxicity benchmarking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.